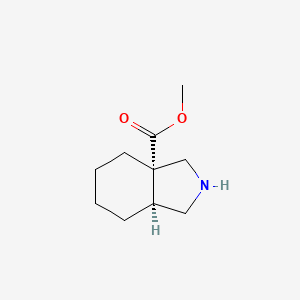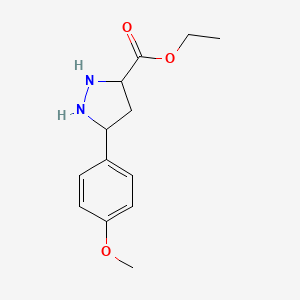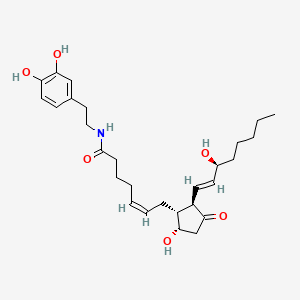
Prostaglandin D2 Dopamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin D2 Dopamine is a compound that combines the properties of prostaglandin D2 and dopamine. Prostaglandin D2 is a lipid mediator predominantly released from mast cells and other immune cells, playing a significant role in various physiological and pathological processes . Dopamine, on the other hand, is a neurotransmitter involved in many functions, including mood regulation, reward, and motor control . The combination of these two molecules results in a compound with unique biological activities.
Preparation Methods
The synthesis of Prostaglandin D2 Dopamine involves several steps, starting with the preparation of prostaglandin D2. Prostaglandin D2 is synthesized from arachidonic acid through the cyclooxygenase pathway . The next step involves the conjugation of dopamine to prostaglandin D2. This can be achieved through various chemical reactions, including esterification or amidation, depending on the desired linkage between the two molecules .
Chemical Reactions Analysis
Prostaglandin D2 Dopamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups in prostaglandin D2, converting them to hydroxyl groups.
Substitution: Substitution reactions can occur at the aromatic ring of dopamine, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Prostaglandin D2 Dopamine has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions between lipid mediators and neurotransmitters.
Biology: Researchers investigate its role in modulating immune responses and inflammation.
Industry: Its unique properties make it a candidate for developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Prostaglandin D2 Dopamine involves its interaction with specific receptors and pathways. Prostaglandin D2 primarily exerts its effects through two G-protein-coupled receptors, DP1 and DP2 . These receptors are involved in various immune and inflammatory responses. Dopamine interacts with dopamine receptors (D1-D5), which are involved in neurotransmission and regulation of mood and motor functions . The combined effects of these interactions result in unique biological activities that are still being explored in research .
Comparison with Similar Compounds
Prostaglandin D2 Dopamine can be compared with other similar compounds, such as:
Prostaglandin E2: Another prostaglandin with different biological activities, primarily involved in inflammation and pain regulation.
Dopamine Derivatives: Compounds like L-DOPA, which is used in the treatment of Parkinson’s disease.
Prostaglandin D2 Metabolites: These include various metabolites of prostaglandin D2 that have distinct biological activities.
The uniqueness of this compound lies in its combined properties of both prostaglandin D2 and dopamine, offering potential therapeutic benefits that are not present in the individual compounds .
Properties
Molecular Formula |
C28H41NO6 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C28H41NO6/c1-2-3-6-9-21(30)13-14-23-22(25(32)19-26(23)33)10-7-4-5-8-11-28(35)29-17-16-20-12-15-24(31)27(34)18-20/h4,7,12-15,18,21-23,25,30-32,34H,2-3,5-6,8-11,16-17,19H2,1H3,(H,29,35)/b7-4-,14-13+/t21-,22+,23+,25-/m0/s1 |
InChI Key |
LAUDQVBGQWVXEM-KCTPEUGASA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCC2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


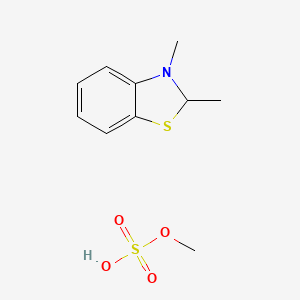
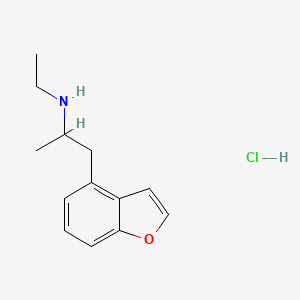
![5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354768.png)
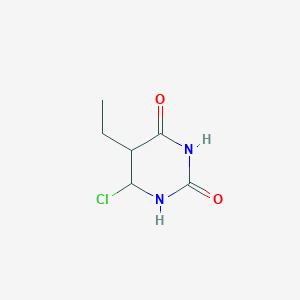
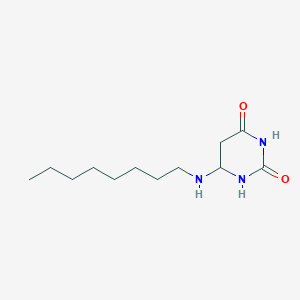
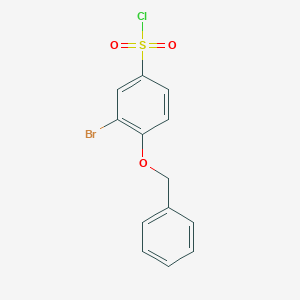
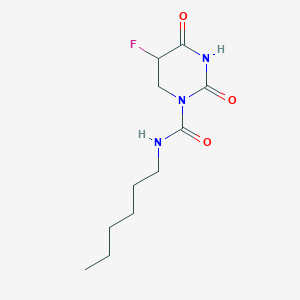
![5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3H-pyridine-3-carbonitrile](/img/structure/B12354802.png)
![rac-N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide hydrochloride, trans](/img/structure/B12354810.png)
![5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one](/img/structure/B12354815.png)
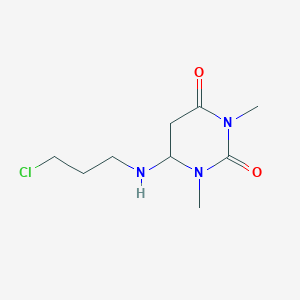
![6-Amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-1,2,3,3a,4,7a-hexahydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12354831.png)
